molecular formula C17H11BrN2O2 B1664642 5-BDBD CAS No. 768404-03-1

5-BDBD

カタログ番号: B1664642
CAS番号: 768404-03-1
分子量: 355.2 g/mol
InChIキー: NKYMVQPXXTZHSF-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

この化合物は、チャイニーズハムスター卵巣細胞を含むさまざまな細胞タイプにおける P2X4 媒介電流を阻害する能力により、科学研究で広く使用されています . P2X4 受容体は、アデノシン三リン酸 (ATP) によって活性化されるリガンド依存性イオンチャネルであり、炎症、痛み、心血管機能を含むさまざまな生理学的および病理学的プロセスにおいて重要な役割を果たしています .

2. 製法

合成経路と反応条件: 5-(3-ブロモフェニル)-1,3-ジヒドロ-2H-ベンゾフラン[3,2-e]-1,4-ジアゼピン-2-オンの合成には、市販の出発物質からのいくつかのステップが含まれます反応条件には通常、有機溶媒、触媒、および制御された温度の使用が含まれ、高い収率と純度が保証されます .

工業的生産方法: 5-(3-ブロモフェニル)-1,3-ジヒドロ-2H-ベンゾフラン[3,2-e]-1,4-ジアゼピン-2-オンの特定の工業的生産方法は広く文書化されていませんが、この化合物は研究室で生産され、化学会社から研究目的で供給されています。 生産プロセスには、化合物の純度と一貫性を保証するための厳格な品質管理対策が含まれています .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 5- (3-Bromophenyl)-1,3-dihydro-2H-benzofuro [3,2-e]-1,4-diazepin-2-one involves several steps, starting from commercially available starting materialsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: While specific industrial production methods for 5- (3-Bromophenyl)-1,3-dihydro-2H-benzofuro [3,2-e]-1,4-diazepin-2-one are not widely documented, the compound is produced in research laboratories and supplied by chemical companies for research purposes. The production process involves stringent quality control measures to ensure the compound’s purity and consistency .

化学反応の分析

反応の種類: 5-(3-ブロモフェニル)-1,3-ジヒドロ-2H-ベンゾフラン[3,2-e]-1,4-ジアゼピン-2-オンは、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

主な生成物: これらの反応から生成される主な生成物は、使用される特定の試薬と条件によって異なります。 たとえば、求核置換によりさまざまな置換誘導体が生成される可能性があり、酸化と還元により化合物の異なる酸化または還元形態が生成される可能性があります .

4. 科学研究への応用

5-(3-ブロモフェニル)-1,3-ジヒドロ-2H-ベンゾフラン[3,2-e]-1,4-ジアゼピン-2-オンは、以下を含むいくつかの科学研究への応用があります。

科学的研究の応用

Pharmacological Characterization

5-BDBD has been characterized as a potent antagonist of the P2X4 receptor, with an IC50 value of approximately 0.75 µM. Studies have shown that it selectively inhibits P2X4R-mediated currents without significantly affecting other P2X receptor subtypes such as P2X2aR, P2X2bR, and P2X7R at concentrations up to 10 µM . This specificity is crucial for studying the physiological roles of P2X4R in various biological contexts.

Neurological Research

Long-Term Potentiation (LTP):
this compound has been utilized in studies examining long-term potentiation in rat hippocampal slices. It was found to partially decrease LTP, suggesting that P2X4R plays a role in synaptic plasticity and memory formation. The ability of this compound to inhibit LTP provides insights into the receptor's involvement in cognitive functions .

Central Nervous System Effects:
The compound is also being investigated for its potential effects on neurological disorders. By selectively blocking P2X4Rs, researchers are exploring its role in modulating pain pathways and neuroinflammation, which could lead to novel therapeutic strategies for conditions such as neuropathic pain and multiple sclerosis .

Immunological Applications

Th17 Cell Activation:
Research indicates that this compound can influence immune responses by modulating Th17 cell activation. In collagen-induced arthritis models, treatment with this compound reduced disease severity by inhibiting Th17 cell proliferation and activity, highlighting its potential as an anti-inflammatory agent .

Allergic Inflammation:
In studies focused on allergic asthma, this compound demonstrated the ability to ameliorate symptoms by blocking P2X4R-mediated pathways that contribute to airway inflammation. This suggests that targeting purinergic signaling could be an effective strategy for managing allergic responses .

Respiratory Research

In models of airway inflammation, this compound has been shown to prevent airway remodeling and reduce inflammatory markers associated with asthma. Specifically, it was noted that treatment with this antagonist resulted in altered expression levels of proteins such as α-SMA and PCNA, which are critical in lung tissue remodeling processes . This positions this compound as a potential therapeutic candidate for respiratory diseases characterized by excessive inflammation.

Methodological Applications

The use of this compound extends into methodological advancements in purinergic signaling research. Its application in various experimental setups allows for better understanding of purinergic mechanisms across different cell types and tissues. Techniques such as fluorescent labeling and FRET-based assays have been employed to study the dynamics of ATP signaling in live cells when treated with this compound .

Summary Table of Applications

Application AreaFindings/Implications
Neurological ResearchInhibition of LTP; potential for treating cognitive disorders
ImmunologyModulation of Th17 activation; reduction in arthritis severity
Respiratory HealthAmelioration of allergic asthma symptoms; prevention of airway remodeling
Methodological ResearchEnhanced understanding of purinergic signaling dynamics

作用機序

5-(3-ブロモフェニル)-1,3-ジヒドロ-2H-ベンゾフラン[3,2-e]-1,4-ジアゼピン-2-オンの作用機序には、P2X4 受容体に対する拮抗作用が含まれます。この化合物は、受容体のアロステリック部位に結合し、受容体の活性を阻害する立体構造変化を引き起こします。 この結合に関与する重要な残基には、メチオニン 109、フェニルアラニン 178、チロシン 300、アルギニン 301、およびイソロイシン 312 が含まれます . この阻害により、受容体がアデノシン三リン酸によって活性化されるのを防ぎ、炎症、痛み、その他の生理学的反応に関連する下流のシグナル伝達経路が減少します .

類似化合物との比較

5-(3-ブロモフェニル)-1,3-ジヒドロ-2H-ベンゾフラン[3,2-e]-1,4-ジアゼピン-2-オンは、P2X4 受容体拮抗薬としての高い選択性と効力によりユニークです。類似の化合物には以下が含まれます。

これらの化合物は、同様の作用機序を共有していますが、選択性、効力、溶解度特性が異なります .

生物活性

5-BDBD, chemically known as 5-(3-bromophenyl)-1,3-dihydro-2H-benzofuro[3,2-e]-1,4-diazepin-2-one, is a potent and selective antagonist of the P2X4 receptor, which is part of the purinergic signaling pathway and plays a significant role in various physiological processes including pain perception, inflammation, and neuroprotection. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant case studies and research findings.

This compound acts primarily as a non-competitive antagonist of the P2X4 receptor. It has been shown to inhibit ATP-induced currents in both human and rat P2X4 receptor-expressing cells. The compound exhibits a high degree of selectivity for P2X4 over other P2X receptors, such as P2X1, P2X2, and P2X3. The reported IC50 values for this compound range from 0.50 µM to 0.75 µM , indicating its potency in blocking receptor activity .

Table 1: Potency of this compound Against P2X Receptors

Receptor TypeIC50 (µM)Selectivity
P2X40.50 - 0.75High
P2X1>10Moderate
P2X3>10Moderate
P2X7>10None

2. Neuroprotective Effects

Recent studies have highlighted the neuroprotective effects of this compound in models of ischemic stroke. In an experiment involving middle cerebral artery occlusion (MCAo) in rats, treatment with this compound significantly reduced infarct volume and neurological deficits when administered shortly after the stroke event.

Case Study: MCAo-Induced Stroke Model

  • Study Design : Rats received 1 mg/kg of this compound orally for three days post-MCAo.
  • Findings :
    • Acute Phase (3 days post-MCAo) : Significant reduction in infarct volume and levels of pro-inflammatory cytokines such as IL-1β.
    • Chronic Phase (30 days post-MCAo) : Improved motor balance and coordination as assessed by rotarod tests; decreased anxiety-like behavior without depressive symptoms .

3. Long-Term Potentiation (LTP) Studies

The effects of this compound on long-term potentiation (LTP) have been investigated in rat hippocampal slices. LTP is a process associated with synaptic plasticity and memory formation.

  • Results : Application of this compound was found to reduce LTP in these slices, indicating its potential role in modulating synaptic transmission through P2X4 receptor inhibition .

4. Structural Insights

Research into the structural basis of this compound's action revealed that it binds to an allosteric site on the P2X4 receptor. This binding alters receptor conformation, inhibiting its activation by ATP. Key residues involved in this interaction include M109, F178, Y300, and R301 .

Q & A

Basic Research Questions

Q. What is the primary mechanism of action of 5-BDBD, and how does it distinguish between P2X receptor subtypes?

  • Answer : this compound is a selective P2X4 receptor antagonist that competitively inhibits ATP-induced currents by binding to an allosteric site. It distinguishes P2X4 from other subtypes (e.g., P2X1, P2X2a/b, P2X3, P2X7) with minimal off-target effects. For example, 10 µM this compound does not inhibit P2X2a/b receptors, and its IC50 for rP2X4 is 0.75 µM, compared to IC50 >30 µM for P2X7 .
  • Methodological Note : Use HEK293 cells transfected with human or rat P2X4 receptors for functional assays. Pre-apply this compound for 2 minutes before ATP stimulation to achieve maximal inhibition .

Q. What experimental conditions optimize this compound's inhibitory effects in vitro?

  • Answer : Optimal inhibition requires a 2-minute pre-application of this compound at 0.5–20 µM, followed by co-application with ATP. For Ca2+ influx assays, use submicromolar ATP (0.5–1 µM) to isolate P2X4-mediated responses from endogenous P2Y receptors .
  • Key Data : ATP EC50 shifts from 4.7 µM (control) to 15.9 µM with 1 µM this compound, confirming competitive-like behavior .

Q. How reliable is this compound for blocking endogenous P2X4 receptors in native tissues?

  • Answer : this compound effectively inhibits endogenous P2X4 in central nervous system (CNS) tissues, such as rat hippocampal slices, without significant cross-reactivity with P2X1/3/6. However, validate specificity using complementary antagonists (e.g., PPADS for P2X1/3) .
  • Limitation : Low water solubility may limit in vivo applications; use DMSO as a solvent carrier (<0.1% final concentration) .

Advanced Research Questions

Q. How can contradictory reports about this compound's mechanism (competitive vs. allosteric) be resolved experimentally?

  • Answer : Radioligand binding assays and mutagenesis studies reveal that this compound binds to an allosteric site involving residues Met109, Phe178, Tyr300, and Arg301, shifting ATP’s EC50 without altering maximal current. This contrasts with TNP-ATP, which competes directly with ATP .
  • Method : Combine electrophysiology (e.g., whole-cell patch clamp) with molecular docking to map binding sites. For example, mutations at W84 or I312 reduce this compound’s efficacy, confirming allosteric modulation .

Q. What structural features of this compound contribute to its selectivity for P2X4 over P2X2?

  • Answer : The benzodiazepine core and bromophenyl group interact with hydrophobic residues (e.g., Leu107, Met109) in the P2X4 extracellular domain. P2X2 lacks these conserved residues, explaining this compound’s selectivity. Molecular dynamics simulations support this binding model .
  • Validation : Co-crystallization or cryo-EM studies of this compound-bound P2X4 receptors are needed to confirm predicted interactions .

Q. Why do in vitro and in vivo studies report divergent IC50 values for this compound?

  • Answer : In vitro IC50 ranges from 0.75 µM (recombinant rP2X4) to 30 µM (native endothelial P2X4), likely due to tissue-specific receptor conformations or auxiliary proteins. In vivo, 28 mg/kg (i.p.) in mice blocks NTG-induced hyperalgesia, suggesting higher effective doses are required for systemic effects .
  • Recommendation : Perform dose-response curves in native tissue models (e.g., vascular endothelia, microglia) to reconcile discrepancies .

Q. Can this compound be combined with other P2X antagonists to isolate subtype-specific responses?

  • Answer : Yes. Pair this compound with TNP-ATP (P2X1/3 inhibitor) or A-438079 (P2X7 antagonist) to dissect P2X4-mediated pathways. For example, in colorectal cancer models, this compound + 5-FU enhances cytotoxicity by blocking ATP-induced mTOR activation .
  • Data : Co-application of this compound and TNP-ATP reduces ATP-induced Ca2+ signals by >80% in HEK293-P2X4 cells .

Q. Methodological Considerations

Q. How to validate this compound's specificity in complex biological systems?

  • Step 1 : Use siRNA knockdown or P2X4-KO models to confirm loss of this compound’s effects.
  • Step 2 : Combine SPR assays (e.g., competitive binding with BX430) to rule out off-target interactions .
  • Example : In SPR, this compound does not compete with cannabinoids at the BX430 allosteric site, confirming distinct binding regions .

Q. What are the limitations of using this compound in chronic pain or neuroinflammatory models?

  • Challenge : Partial blood-brain barrier penetration may limit CNS efficacy. Derivatives like NP-815-PX show improved bioavailability and anti-allodynic effects in mice .
  • Alternative : Radiolabeled this compound analogs (e.g., [11C]-5-BDBD) enable PET imaging to study P2X4 in neuroinflammation .

Q. Tables for Key Data

Parameter Value Source
IC50 (rP2X4, HEK293)0.75 µM
EC50 shift (ATP + 1 µM this compound)4.7 → 15.9 µM
In vivo dose (mechanical hypersensitivity)28 mg/kg (i.p.)
Selectivity (P2X4 vs. P2X7)>40-fold

特性

IUPAC Name

5-(3-bromophenyl)-1,3-dihydro-[1]benzofuro[3,2-e][1,4]diazepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11BrN2O2/c18-11-5-3-4-10(8-11)15-17-16(20-14(21)9-19-15)12-6-1-2-7-13(12)22-17/h1-8H,9H2,(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKYMVQPXXTZHSF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC2=C(C(=N1)C3=CC(=CC=C3)Br)OC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431707
Record name 5-BDBD
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

355.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

768404-03-1
Record name 5-BDBD
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431707
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 768404-03-1
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,4,7-Trithionane 1-oxide
1,4,7-Trithionane 1-oxide
5-BDBD
1,4,7-Trithionane 1-oxide
5-BDBD
1,4,7-Trithionane 1-oxide
5-BDBD
1,4,7-Trithionane 1-oxide
1,4,7-Trithionane 1-oxide
5-BDBD
1,4,7-Trithionane 1-oxide
5-BDBD
1,4,7-Trithionane 1-oxide
5-BDBD

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。